Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate
CAS No.: 651749-42-7
Cat. No.: VC17327907
Molecular Formula: C17H15IN2O3
Molecular Weight: 422.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651749-42-7 |
|---|---|
| Molecular Formula | C17H15IN2O3 |
| Molecular Weight | 422.22 g/mol |
| IUPAC Name | methyl 3-[3-(4-iodophenyl)-2-oxoimidazolidin-1-yl]benzoate |
| Standard InChI | InChI=1S/C17H15IN2O3/c1-23-16(21)12-3-2-4-15(11-12)20-10-9-19(17(20)22)14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | OQTVJZRNAKIMQR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=C(C=C3)I |
Introduction
Chemical Identity and Structural Features
The molecular formula of methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is C₁₇H₁₄IN₂O₃, with a molecular weight of 436.21 g/mol. The structure comprises:
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A methyl benzoate backbone substituted at the 3-position.
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A 2-oxoimidazolidinyl group linked to the benzoate ring.
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A 4-iodophenyl substituent attached to the imidazolidinone nitrogen.
Key functional groups include the ester (-COOCH₃), ketone (-C=O), and iodide (-I), which influence reactivity and physicochemical properties. The iodine atom introduces steric bulk and polarizability, potentially enhancing binding affinity in biological systems or altering electronic properties in materials applications .
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous methodologies from recent studies provide viable routes:
Imidazolidinone Formation
The 2-oxoimidazolidine core can be synthesized via cyclization of urea derivatives with diamines. For example, reacting 4-iodoaniline with 1,3-dibromopropane in the presence of a base yields the imidazolidinone scaffold . Subsequent N-alkylation with methyl 3-bromobenzoate introduces the benzoate moiety .
Catalyst-Free Coupling
A catalyst-free protocol for C=N bond formation, as demonstrated by , could be adapted. For instance, condensing methyl 3-aminobenzoate with 4-iodophenyl isocyanate in a solvent system like H₂O/CH₂Cl₂ (4:1) at room temperature may yield the target compound without requiring acid catalysts .
Reaction Optimization
Critical parameters for maximizing yield include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps .
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Temperature: Room-temperature reactions minimize side product formation in imidazolidinone synthesis .
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Stoichiometry: A 1:1 molar ratio of benzoate precursor to 4-iodophenyl reagent ensures complete conversion .
Physicochemical Properties
Spectral Characterization
Data from structurally related compounds suggest the following spectral signatures:
Thermal and Solubility Profiles
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